molecular formula C9H10ClNO3 B12308167 2-Amino-3-(2-chlorophenoxy)propanoic acid

2-Amino-3-(2-chlorophenoxy)propanoic acid

Cat. No.: B12308167
M. Wt: 215.63 g/mol
InChI Key: UFUQAIBNROSFES-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorophenoxy)propanoic acid is a phenylalanine derivative, known for its unique chemical structure and properties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chlorophenoxy)propanoic acid typically involves the reaction of 2-chlorophenol with an appropriate amino acid derivative. One common method is the reaction of 2-chlorophenol with 3-bromopropanoic acid, followed by amination to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-(2-chlorophenoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-chlorophenoxy)propanoic acid stands out due to its specific amino acid derivative structure, which imparts unique chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-amino-3-(2-chlorophenoxy)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)

InChI Key

UFUQAIBNROSFES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(C(=O)O)N)Cl

Origin of Product

United States

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